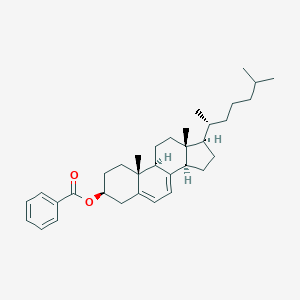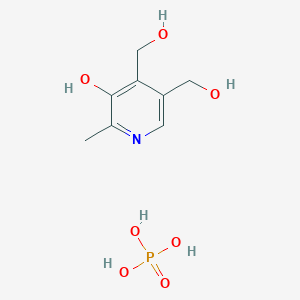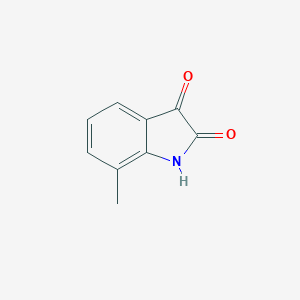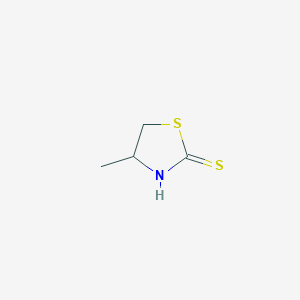
Benzoylglycylglycine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organotin derivatives of N-benzoylglycylglycine involves characterizing these compounds using infrared, 1H, 13C NMR, and 119Sn Mossbauer spectroscopy. Diorganotin derivatives are identified as dimer distannoxanes with a ladder-type structure, where tin atoms are five-coordinated, and N-benzoylglycylglycine acts as a unidentate or bridging bidentate ligand through the carboxylate group. Triorganotin derivatives propose a polymeric structure where N-benzoylglycylglycine bridges planar SnC3 units through the carboxylate group (Ruisi & Giudice, 1991).
Molecular Structure Analysis
Studies on intermolecular complex formation, such as the crystal structure of cytosine-N-benzoylglycine complex monohydrate, reveal the intermolecular interactions and structural details of N-benzoylglycylglycine. The crystal structure demonstrates how cytosinyl cation and N-benzoylglycyl anion are joined by two NH···O hydrogen bonds, suggesting complex formation possibilities in vivo (Tamura et al., 1972).
Chemical Reactions and Properties
The reaction of N-benzoyl-2-bromoglycine methyl ester with deprotonated nitroalkanes to synthesize β-nitro and α,β-dehydro amino acid derivatives showcases the chemical reactivity and potential transformations of N-benzoylglycylglycine or its derivatives (Burgess & Easton, 1988).
Physical Properties Analysis
The characterization of organotin derivatives of N-benzoylglycylglycine, including their synthesis and IR, 1H NMR spectral studies, provides insight into the physical properties of these compounds. These studies indicate the formation of penta-coordinate trigonal bipyramidal structure of tin(IV) with chelating bidentate carboxylate groups in solid and solution states, revealing important aspects of the physical properties of N-benzoylglycylglycine complexes (Sandhu & Kaur, 1990).
Chemical Properties Analysis
The chemical properties of N-benzoylglycylglycine can be inferred from studies on its derivatives and reactions. For instance, the synthesis and structural characterization of N-meta-ferrocenyl benzoyl dipeptide esters and their in vitro anti-cancer activity highlight the versatility and chemical reactivity of N-benzoylglycylglycine derivatives, indicating their potential applications in medicinal chemistry and material science (Goel et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Peptide-Based Drugs
- Field : Pharmaceutical Research
- Application : Peptides, including Benzoylglycylglycine, are used in the development of therapeutic drugs . They are attractive building blocks in bioorganic and supra-molecular chemistry because of the available diversity of amino acid sequences and their predictable conformational properties .
- Methods : The synthesis of peptides involves the creation of peptide bonds (–CONH–) that link together short chains of amino acid monomers . The solid phase synthesis (SPPS) methodology, developed by Bruce Merrifield in 1963, is a common method used for peptide synthesis .
- Results : The development of peptide-based drugs has greatly stimulated progress in biochemistry, molecular biology, pharmacology, and medicine .
-
Metabolomics
- Field : Life Sciences
- Application : While not specific to Benzoylglycylglycine, metabolomics, which studies small molecules or metabolites within cells, biofluids, tissues, or organisms, has widespread applications across diverse fields including drug research and development, early disease detection, toxicology, food and nutrition science, biology, prescription, and chinmedomics .
- Methods : Metabolomics involves the use of technologies such as mass spectrometry, nuclear magnetic resonance, and multivariate statistics .
- Results : The insights gleaned from metabolomics have catalyzed the formulation of innovative methods, broadening the scope of life sciences .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-benzamidoacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPSSZPXQVFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150748 | |
| Record name | N-Hippurylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylglycylglycine | |
CAS RN |
1145-32-0 | |
| Record name | N-Hippurylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hippurylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






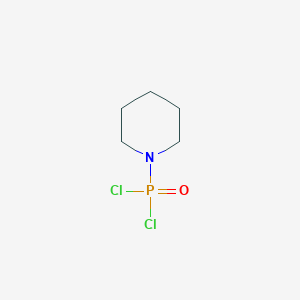

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
